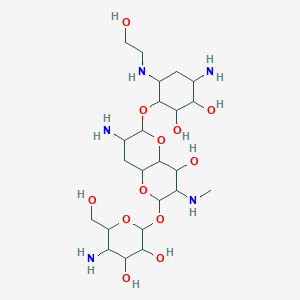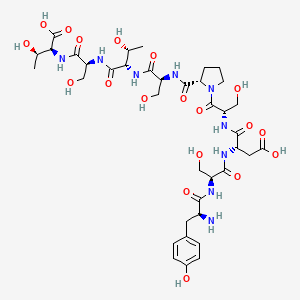
トロロックス
概要
説明
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E. It is sold by Hoffman-LaRoche and is known for its strong antioxidant activity, being a high radical scavenger of peroxyl and alkoxyl radicals . It is used in biological or biochemical applications to reduce oxidative stress or damage .
Synthesis Analysis
Trolox derivatives were designed and synthesized via a reduction and esterification reaction . The chemical structures were characterized by NMR and MS . Some of the synthesized compounds exhibited stronger antioxidant activities than L-ascorbic acid and Trolox .Molecular Structure Analysis
The molecular formula of Trolox is C14H18O4 . It has a molar mass of 250.294 g·mol−1 .Chemical Reactions Analysis
Trolox has been found to be a powerful scavenger of peroxyl and alkoxyl radicals . In a study, four reaction mechanisms were found to significantly contribute to the ˙OH scavenging activity of Trolox in aqueous solution: hydrogen transfer (HT), radical adduct formation (RAF), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). In lipid media, two of them are relevant: HT and RAF .Physical And Chemical Properties Analysis
Trolox is a cell-permeable and hydrophilic analog of vitamin E . It is known for its strong antioxidant activity, being a high radical scavenger of peroxyl and alkoxyl radicals .科学的研究の応用
抗酸化活性
トロロックスは、強力な抗酸化活性で知られており、ビタミンEの親水性アナログです。生化学的アッセイにおいてラジカル捕捉活性を測定するための参照物質として頻繁に使用されます。 特に、体内で生成される一般的なフリーラジカルであるペルオキシルラジカルとアルコキシルラジカルに対して有効です .
神経保護効果
研究により、トロロックスは神経保護効果を持つことが示されています。 虚血やIL-1β媒介性神経変性に対する保護効果があることが示されており、酸化ストレスとその生物系への影響に関する研究において貴重な化合物です .
生化学的アッセイの参照
ラジカル捕捉活性が高いことから、トロロックスは様々な生化学的アッセイで標準物質または参照化合物として頻繁に使用されます。 これにより、他の化合物の抗酸化能をトロロックス換算値で表すことで比較することができます .
プロオキシダント特性
特定の条件下では、トロロックスはプロオキシダント特性を示すこともあります。 この二重の役割により、生物系における抗酸化活性とプロオキシダント活性のバランスを調べる研究において興味深い対象となっています .
合成と誘導体
構造と抗酸化活性との関係を調べるため、トロロックス誘導体が合成されました。 これらの誘導体は、様々なアッセイを用いて抗酸化活性を評価するために使用され、強力な抗酸化剤の開発に貢献しています .
ラジカル捕捉機構
研究では、生理的pHなど、中性種とアニオン種が共存する様々な条件下におけるトロロックスのラジカル捕捉機構の理解にも焦点を当てています .
作用機序
Target of Action
Trolox, a water-soluble analog of vitamin E, is known for its strong antioxidant activity . It primarily targets reactive oxygen species (ROS) and peroxyl and alkoxyl radicals . It has been shown to have a neuroprotective effect against ischemia and IL-1β-mediated neurodegeneration . In addition, Trolox has been found to suppress osteoclast formation by downregulating receptor activator of NF-κB ligand (RANKL) induction and c-Fos expression .
Mode of Action
Trolox acts in accordance with a mechanism that involves triplet quenching through electron transfer and subsequent recovery of the resulting radical ion by the complementary redox reaction . This mechanism is based on a reduction and oxidation system (ROXS), where the required oxidant is formed through a reaction with molecular oxygen .
Biochemical Pathways
Trolox’s antioxidant activity is expressed as the ability to reduce endogenous ROS production . It has been found to significantly contribute to the ˙OH scavenging activity of Trolox in aqueous solution through four reaction mechanisms: hydrogen transfer (HT), radical adduct formation (RAF), single electron transfer (SET), and sequential proton loss electron transfer (SPLET) .
Pharmacokinetics
It is known that trolox is a cell-permeable and hydrophilic compound . This suggests that it can easily cross cell membranes and reach its targets within cells. More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Trolox.
Result of Action
Trolox has been shown to exert significant antioxidant activity at low concentrations, reducing endogenous ROS production . At higher concentrations, it exerts a dose-dependent prooxidant effect, leading to a reduction in cell viability due to the induction of the apoptotic process . It also plays a role in the induction of one of the first events of apoptosis, Apoptotic Volume Decrease (AVD), at high concentrations .
Action Environment
The antioxidant/prooxidant behavior of Trolox is influenced by its concentration and the environment in which it is present . In aqueous environments, Trolox shows significant antioxidant activity at low concentrations, but exhibits prooxidant properties at higher concentrations . The dual behavior, antioxidant at lower concentrations and prooxidant at higher concentrations, is also evident in lipid environments .
Safety and Hazards
生化学分析
Biochemical Properties
Trolox plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, acting as a scavenger of peroxyl and alkoxyl radicals . This interaction helps to prevent oxidative stress and maintain the redox balance within biological systems .
Cellular Effects
Trolox has a profound effect on various types of cells and cellular processes. It influences cell function by modulating the redox balance, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Trolox exerts its effects through binding interactions with biomolecules, leading to the inhibition or activation of enzymes. It also induces changes in gene expression, particularly those related to oxidative stress and redox balance .
Metabolic Pathways
Trolox is involved in various metabolic pathways, particularly those related to the management of oxidative stress and maintenance of redox balance . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
特性
IUPAC Name |
6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVLJDDWXEYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866306 | |
| Record name | Trolox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53188-07-1, 56305-04-5 | |
| Record name | Trolox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trolox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18UL9710X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trolox exert its antioxidant effects?
A1: Trolox acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as peroxyl radicals [, , , ]. It achieves this by donating a hydrogen atom from its phenolic hydroxyl group to the radical, thus terminating the chain reaction of lipid peroxidation [, ].
Q2: Can Trolox protect cells from oxidative stress induced by different agents?
A2: Yes, studies show Trolox can protect various cell types, including human peripheral blood lymphocytes, bovine aortic endothelial cells, and rat hepatocytes, from oxidative damage induced by agents like sulfur mustard, oxidized low-density lipoproteins, and bromobenzene respectively [, , ].
Q3: Is Trolox more effective than α-tocopherol in certain antioxidant activities?
A3: Research suggests Trolox demonstrates higher efficacy than α-tocopherol in specific scenarios. For instance, Trolox exhibits a more potent cytoprotective effect against oxidized LDL-induced cytotoxicity in bovine aortic endothelial cells compared to α-tocopherol []. Furthermore, Trolox surpasses α-tocopherol in reducing cytotoxicity caused by UV irradiation and antioxidants like ascorbate and gallate [].
Q4: Can Trolox interact with other antioxidants synergistically?
A4: Yes, studies demonstrate a synergistic protective effect when Trolox is combined with other antioxidants like gallate esters against peroxyl radical-induced hemolysis in human erythrocytes [].
Q5: Does Trolox demonstrate antioxidant activity in complex biological systems?
A5: Yes, studies in animal models show that Trolox can reduce oxidative stress in vivo. For example, it protected against retinal ischemia in rats, suggesting its potential therapeutic use in ocular disorders associated with oxidative damage []. Similarly, it mitigated cisplatin-induced apoptosis in mouse hybrid neurons, highlighting its potential in preventing cisplatin-induced neuropathy [].
Q6: What is the molecular formula and weight of Trolox?
A6: The molecular formula of Trolox is C16H20O4, and its molecular weight is 292.34 g/mol.
Q7: What spectroscopic data is available for Trolox?
A7: While the provided abstracts do not contain specific spectroscopic data, information on its UV-Vis absorption and fluorescence properties can be found in the literature.
Q8: Are there specific formulation strategies to improve Trolox stability?
A8: Encapsulation of Trolox into nanoparticles, such as chitosan nanoparticles, has been shown to enhance its stability and bioavailability [].
Q9: What are the potential therapeutic applications of Trolox?
A9: Trolox shows promise in several areas:* Cardioprotection: It reduces myocardial infarct size in a rabbit model of ischemia-reperfusion [].* Neuroprotection: It protects against cisplatin-induced neuropathy in mouse hybrid neurons [].* Ophthalmology: It protects against retinal ischemia in rats, suggesting potential in treating ocular disorders [].* Anti-inflammatory: It exhibits anti-inflammatory effects in carrageenan-induced rat paw edema models [].* Anti-cancer: Studies on its potential in cancer therapy are ongoing, with some studies showing it can inhibit the growth of glioblastoma tumorigenic initiating cells [].
Q10: How does Trolox affect cellular processes like cell cycle and apoptosis?
A10: Studies indicate that Trolox can modulate cell cycle progression and apoptosis. For example, it was found to inhibit cell cycle progression in glioblastoma tumorigenic initiating cells [] and protect against cisplatin-induced apoptosis in mouse hybrid neurons [].
Q11: Does Trolox interact with specific cellular targets?
A11: Research suggests Trolox can modulate specific signaling pathways. For instance, it has been shown to inhibit the Wnt/β-catenin pathway during the cardiac differentiation of human embryonic stem cells []. It also suppresses the accumulation of p53, a key protein involved in apoptosis, in cisplatin-treated mouse hybrid neurons [].
Q12: Can Trolox influence gene expression?
A12: Yes, studies have demonstrated that Trolox can modulate the expression of various genes. For example, it was found to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) in a rat model of retinal ischemia [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

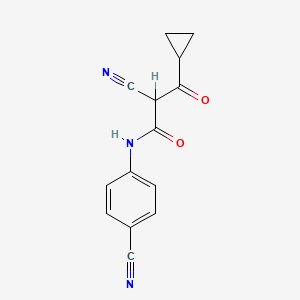

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)
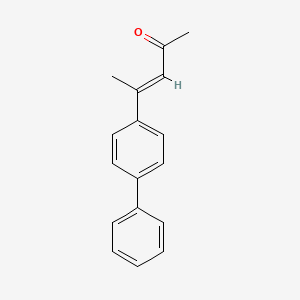
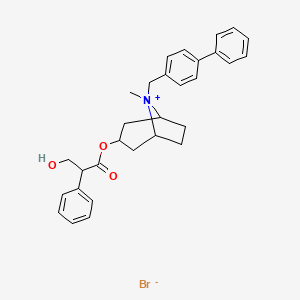
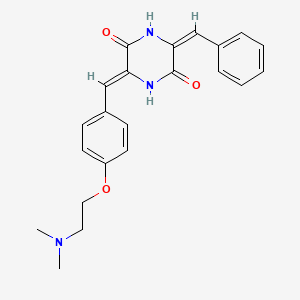
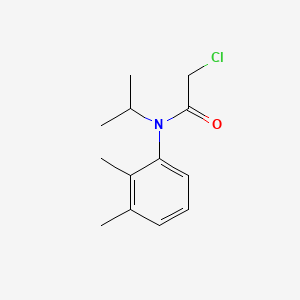
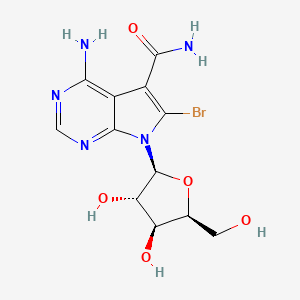
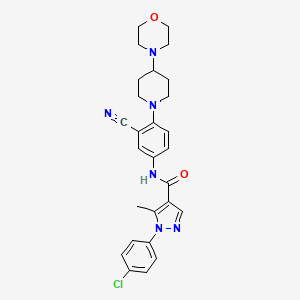

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)

